1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a chemical compound with the molecular formula C15H21N and a molecular weight of 215.34 g/mol. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction, followed by ring expansion.
Introduction of the 2,5-dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient N-methylation.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amines.
Scientific Research Applications
1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with unique properties due to its rigid bicyclo[1.1.1]pentane core.
Mechanism of Action
The mechanism of action of 1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and selectivity of the compound. The 2,5-dimethylphenyl group and the N-methylmethanamine moiety contribute to the overall pharmacophore, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine: Lacks the N-methyl group, which can affect its binding properties and biological activity.
1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-ethylmethanamine: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetics and pharmacodynamics.
Uniqueness
1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is unique due to its specific substitution pattern and the presence of the bicyclo[1.1.1]pentane core. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-11-4-5-12(2)13(6-11)15-7-14(8-15,9-15)10-16-3/h4-6,16H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDZYBWIHTWNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.